molecular formula C19H17N7OS B2684614 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide CAS No. 2034582-86-8

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2684614
CAS No.: 2034582-86-8
M. Wt: 391.45
InChI Key: UMTZDGOKJWYWRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine derivatives, including structures similar to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide, have garnered significant interest due to their broad spectrum of biological activities. This interest spans various fields of study, from medicinal chemistry to synthetic approaches for novel drug development. Here, we explore the scientific research applications of such compounds, focusing on their synthesis, biological activities, and potential as therapeutic agents.

Synthesis and Chemical Modifications

The synthesis and chemical modification of imidazo[1,2-a]pyrimidine derivatives are key areas of research, aiming to improve their biological efficacy and pharmacokinetic properties. Goel et al. (2015) provide a comprehensive overview of the synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidine, highlighting various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations. These strategies are critical for constructing this privileged scaffold, which serves as a foundation for drug development in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Biological Activities and Therapeutic Potential

Imidazo[1,2-a]pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. This study underscores the therapeutic potential of these compounds, particularly in treating cancers and inflammatory conditions (Rahmouni et al., 2016).

Antituberculosis Activity

Moraski et al. (2011) highlight the importance of imidazo[1,2-a]pyridine-3-carboxamides, including pyrimidine analogs, in the fight against tuberculosis. These compounds showed potent activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains, demonstrating their potential as anti-TB agents. The study emphasizes the need for further research to explore the full therapeutic potential of these compounds in treating tuberculosis (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-12-23-15-6-14(2-3-16(15)28-12)24-19(27)13-8-26(9-13)18-7-17(21-10-22-18)25-5-4-20-11-25/h2-7,10-11,13H,8-9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTZDGOKJWYWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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